2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-{[(5-Methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a 2,3-dihydro-1H-isoindole-1,3-dione core substituted at position 2 with a [(5-methylpyridin-2-yl)amino]methyl group. The isoindole-dione scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in enzyme inhibitors and receptor ligands.
Properties
IUPAC Name |
2-[[(5-methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-7-13(16-8-10)17-9-18-14(19)11-4-2-3-5-12(11)15(18)20/h2-8H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMGZJOLNJZPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 5-methylpyridin-2-amine with isoindole-1,3-dione derivatives. One common method involves dissolving phenylprop-2-yn-1-ol and 5-methylpyridin-2-amine in toluene, followed by the addition of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as catalysts. The mixture is then refluxed at 393 K for about 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and isoindole-dione moieties undergo oxidation under specific conditions:
Key Reagents & Conditions
-
Potassium permanganate (KMnO₄) in acidic or neutral aqueous media .
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) for selective oxidation of pyridine to N-oxide derivatives .
Products
-
Pyridine N-oxide derivatives form at the 2-pyridinyl position .
-
Isoindole-dione carbonyl groups remain stable under mild oxidation conditions but may undergo ring-opening under harsh acidic oxidation .
Reduction Reactions
Reductive transformations primarily target the amide and pyridine functionalities:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C → reflux | Reduction of isoindole-dione to isoindoline | |
| H₂/Pd-C | Ethanol, 1 atm H₂, 25°C | Partial reduction of pyridine to piperidine |
Mechanistic Notes
-
LiAlH₄ reduces the dione carbonyls to methylene groups, forming 2-{[(5-methylpiperidin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole .
-
Catalytic hydrogenation preserves the pyridine ring but may reduce exocyclic double bonds if present .
Nucleophilic Substitution
The pyridine ring and methylamino linker participate in substitution reactions:
Pyridine Ring Substitution
Chlorination
Amine Functionalization
Acylation
Catalytic Coupling Reactions
The compound serves as a substrate in metal-catalyzed cross-coupling:
Suzuki-Miyaura Coupling
Ultrasound-Assisted Reactions
Comparative Reactivity Table
Mechanistic Insights
-
Oxidation Selectivity: The pyridine ring’s electron-deficient nature directs oxidation to the N-oxide rather than the dione carbonyls .
-
Reduction Stability: LiAlH₄ preferentially reduces the dione over the pyridine due to the latter’s aromatic stabilization .
-
Ultrasound Efficacy: Ultrasound irradiation (40°C, 20 min) enhances reaction rates in InCl₃-catalyzed syntheses by improving mass transfer .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction conditions.
Medicine
The compound is being investigated for its therapeutic potential , particularly in:
- Cancer Treatment: Preliminary studies suggest that it may inhibit certain cancer cell lines by targeting specific molecular pathways. Case Study: A study published in Drug Target Insights explored the inhibitory effects of this compound on cancer cell proliferation, demonstrating significant reductions in cell viability in vitro .
- Anti-inflammatory Properties: Research indicates potential applications in treating inflammatory diseases by modulating immune responses.
Industry
In industrial applications, this compound can be utilized in the development of new materials with specific chemical properties. Its unique chemical behavior makes it a candidate for:
Mechanism of Action
The mechanism of action of 2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
The isoindole-dione core is shared among several compounds, but substituent variations critically modulate their properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity: Compound 18 () demonstrates significant PDE10A inhibition and 5-HTR affinity due to its benzimidazole-butyl substituent, which likely engages in hydrophobic and π-stacking interactions with the enzyme active site. In contrast, the target compound’s pyridinylamino-methyl group may enhance solubility or alter binding specificity due to its smaller aromatic system and polar NH group .
Molecular Weight and Physicochemical Properties :
- The target compound’s calculated molecular weight (~267 g/mol) is lower than Compound 18 (~350 g/mol), suggesting better bioavailability. The oxopropyl derivative (, .32 g/mol) serves as a synthetic intermediate, emphasizing the role of substituents in tuning reactivity and purity .
Synthetic and Analytical Considerations: Enamine Ltd.’s derivative () highlights the use of isoindole-diones as building blocks in drug discovery, with aminoethyl and dioxopiperidinyl groups enabling diversification .
Structure-Activity Relationship (SAR) Insights
- Aromatic vs. Aliphatic Substituents: Benzimidazole (Compound 18) and pyridinyl (target compound) groups offer distinct electronic profiles.
- Positional Modifications : Substituents at position 2 (isoindole-dione) appear critical for activity. The oxopropyl group () lacks biological data but underscores synthetic flexibility for further derivatization .
Biological Activity
The compound 2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione , also known as a derivative of isoindole, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
This structure features a pyridine ring and an isoindole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the isoindole scaffold and subsequent modifications to introduce the pyridine moiety. Common methods for synthesis include:
- Condensation Reactions : Utilizing starting materials such as 5-methylpyridin-2-amine and isoindole derivatives.
- Reductive Amination : Employing reductive amination techniques to achieve the desired amine functionalities.
These synthetic routes have been optimized to enhance yield and purity, making it feasible for biological evaluations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the isoindole family. For instance, derivatives have shown significant inhibitory effects against various bacterial strains:
| Compound | Bacterial Strains | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to other known antimicrobial agents .
Anticancer Potential
Isoindole derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of apoptosis-related proteins
For example, compounds similar to 2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione have demonstrated cytotoxic effects against several cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Effects
Research has shown that certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. These effects were observed in vitro using human peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Antimicrobial Evaluation
A study conducted on a series of isoindole derivatives demonstrated that specific modifications to the pyridine ring enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups on the pyridine ring significantly improved potency .
Study 2: Anticancer Activity Assessment
In a separate investigation involving various cancer cell lines (e.g., breast and prostate cancer), compounds structurally related to 2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione exhibited promising results in inhibiting cell growth and inducing apoptosis. The study utilized flow cytometry and Western blot analyses to confirm these findings .
Q & A
Q. What are the standard synthetic routes for 2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione?
The synthesis typically involves multi-step reactions, including condensation and cyclization steps. For example, refluxing precursors (e.g., substituted pyridines and isoindole derivatives) in acetic acid with sodium acetate as a catalyst is a common approach. Purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures high yields and purity. Analytical validation through NMR and mass spectrometry is critical to confirm structural integrity .
Q. How is the compound characterized to verify its structural identity and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. Additional techniques like FT-IR and X-ray crystallography may resolve ambiguities in stereochemistry or bonding. Purity is assessed via HPLC with UV detection, ensuring >95% purity for biological assays .
Q. What initial biological assays are recommended to evaluate its bioactivity?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to screen for activity. Cell viability assays (MTT or resazurin-based) in relevant cell lines can assess cytotoxicity. Dose-response curves (IC₅₀ values) and selectivity indices against related enzymes or healthy cells provide preliminary efficacy and safety data .
Advanced Research Questions
Q. How can statistical Design of Experiments (DOE) optimize the synthesis process?
DOE minimizes experimental runs while maximizing data quality. For example, a factorial design can evaluate variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, DMF solvent, 1.2 eq. catalyst) to maximize yield and minimize byproducts. Post-hoc ANOVA validates significance of factors .
Q. How do substituent variations in the pyridine or isoindole moieties affect bioactivity?
Systematic SAR studies involve synthesizing analogs with substituents like halogens, methyl, or methoxy groups. Computational tools (e.g., molecular docking) predict binding affinities to target proteins (e.g., kinases). In vitro testing reveals trends—e.g., 5-methylpyridin-2-yl enhances solubility but reduces target affinity compared to methoxy variants. Data is contextualized via free-energy perturbation (FEP) calculations .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Address this by:
Q. What computational methods elucidate its interaction with biological targets?
Molecular dynamics (MD) simulations (e.g., GROMACS) model binding stability over time. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods assess electronic interactions at active sites. Machine learning (e.g., AlphaFold2) predicts novel target proteins by structural homology, guiding experimental validation .
Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction scale-up or reactor design?
AI integrates reaction kinetics data with computational fluid dynamics (CFD) to simulate mass/heat transfer in continuous-flow reactors. For example, Bayesian optimization identifies ideal flow rates (e.g., 2 mL/min) and residence times to prevent thermal degradation. Digital twins of reactors enable real-time adjustments during scale-up .
Q. What advanced separation techniques improve purification of stereoisomers or polymorphs?
Chiral chromatography (e.g., HPLC with amylose-based columns) resolves enantiomers. Membrane-based separation (e.g., nanofiltration) isolates polymorphs by molecular weight cutoff. Differential scanning calorimetry (DSC) and PXRD confirm polymorphic purity post-separation .
Q. How can this compound be integrated into undergraduate research training for experimental design?
Design a module where students optimize synthesis parameters (e.g., solvent selection) using DOE principles. Tasks include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
